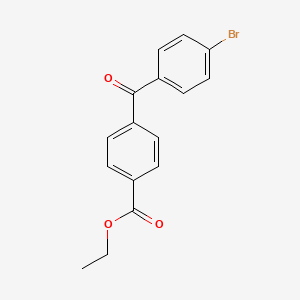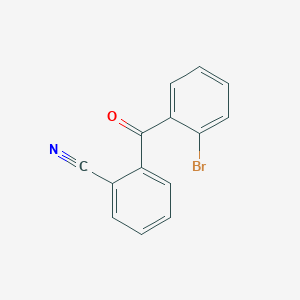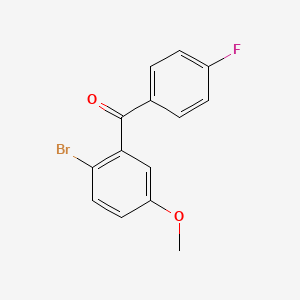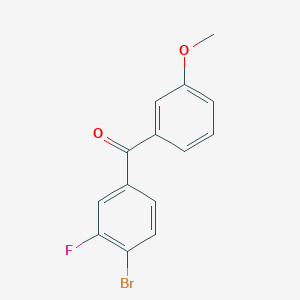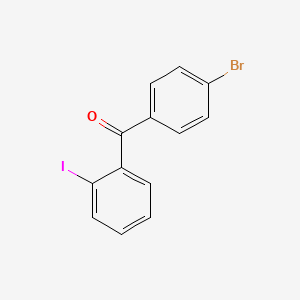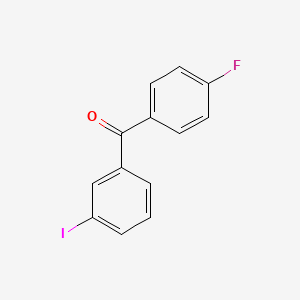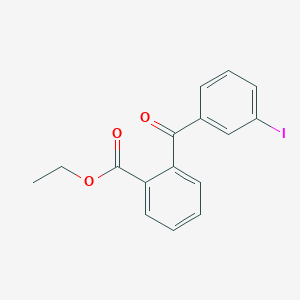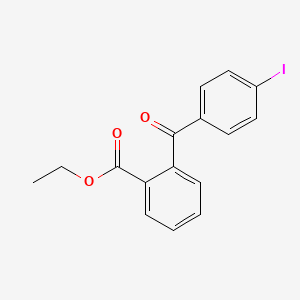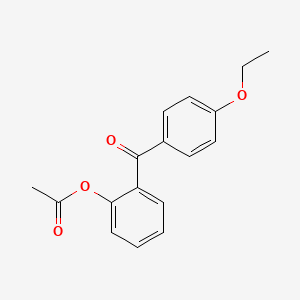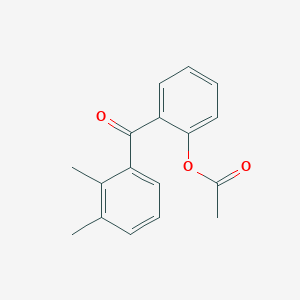
ドデシルコハク酸無水物
概要
説明
Dodecylsuccinic anhydride is a long-chained aliphatic anhydride composed of a dodecyl (C12) chain attached to a succinic acid backbone. This compound is widely used in various industrial applications due to its ability to undergo esterification, amidation, and ring-opening reactions .
科学的研究の応用
Dodecylsuccinic anhydride has a wide range of applications in scientific research:
作用機序
Target of Action
Dodecylsuccinic anhydride (DDSA) is a long-chained aliphatic anhydride . It primarily targets biopolymers such as chitosan . The role of these targets is to serve as a matrix for DDSA to interact with and modify.
Mode of Action
DDSA interacts with its targets through esterification, amidation, and ring-opening reactions . This interaction results in the modification of the biopolymer, enhancing its properties. For instance, when DDSA interacts with chitosan, it enhances the hydrophobicity of chitosan .
Biochemical Pathways
The biochemical pathways affected by DDSA primarily involve the modification of biopolymers . The esterification, amidation, and ring-opening reactions induced by DDSA lead to the formation of modified biopolymers . These modified biopolymers can then interact differently with their environment, leading to various downstream effects such as improved encapsulation and retention of hydrophobic drugs .
Result of Action
The primary result of DDSA’s action is the modification of biopolymers . This modification can enhance the properties of the biopolymers, such as increasing the hydrophobicity of chitosan . This allows the modified chitosan to better encapsulate and retain hydrophobic drugs , thereby improving the efficacy of drug delivery systems.
Action Environment
The action of DDSA can be influenced by various environmental factors. For instance, the pH and particle concentration of the aqueous solution can affect the stability of DDSA . Furthermore, the presence of salt in the DDSA emulsification process can restrain the hydrolytic action of DDSA, sustaining its sizing performance .
生化学分析
Biochemical Properties
Dodecylsuccinic anhydride plays a significant role in biochemical reactions due to its ability to undergo esterification, amidation, and ring-opening reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can modify chitosan hydrogels, enhancing their hydrophobicity and allowing better encapsulation and retention of hydrophobic drugs . Additionally, dodecylsuccinic anhydride can be used to prepare biosurfactants from arabinoglucuronoxylan, which are useful for oily sludge remediation and oil recovery .
Cellular Effects
Dodecylsuccinic anhydride influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, when used in the preparation of collagen hydrogels for skin wound dressings, dodecylsuccinic anhydride enhances the hydrophobicity of the hydrogels, which can impact cell adhesion and proliferation . Additionally, its use in drug delivery systems can influence the release and absorption of drugs at the cellular level .
Molecular Mechanism
At the molecular level, dodecylsuccinic anhydride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo esterification and amidation reactions, which allow it to form stable complexes with proteins and other biomolecules . These interactions can lead to the modification of the structure and function of the target molecules, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecylsuccinic anhydride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dodecylsuccinic anhydride can form stable emulsions with enhanced hydrolysis resistance, which can sustain its activity over extended periods . This stability is crucial for its use in drug delivery systems and other biomedical applications.
Dosage Effects in Animal Models
The effects of dodecylsuccinic anhydride vary with different dosages in animal models. At lower doses, it can enhance the hydrophobicity of hydrogels and improve drug encapsulation and retention . At higher doses, it may exhibit toxic or adverse effects. For instance, studies have shown that high doses of dodecylsuccinic anhydride can cause skin and eye irritation in animal models . Therefore, careful dosage optimization is essential to minimize adverse effects while maximizing its therapeutic benefits.
Metabolic Pathways
Dodecylsuccinic anhydride is involved in various metabolic pathways, including esterification and amidation reactions. It interacts with enzymes such as esterases and amidases, which catalyze the hydrolysis of the anhydride bonds . These reactions can lead to the formation of stable complexes with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, dodecylsuccinic anhydride can be used to synthesize biosurfactants, which play a role in lipid metabolism and energy production .
Transport and Distribution
Within cells and tissues, dodecylsuccinic anhydride is transported and distributed through interactions with transporters and binding proteins. It can form stable emulsions with enhanced stability and hydrolysis resistance, which facilitate its transport and distribution . Additionally, its hydrophobic nature allows it to accumulate in lipid-rich regions, influencing its localization and activity within cells .
Subcellular Localization
Dodecylsuccinic anhydride’s subcellular localization is influenced by its hydrophobicity and interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects . These interactions can impact its activity and function, influencing various cellular processes and biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
Dodecylsuccinic anhydride can be synthesized through the reaction of maleic anhydride with dodecene. The reaction typically occurs at elevated temperatures, around 200°C, in the presence of a catalyst . The process involves the addition of the dodecene to the maleic anhydride, forming the dodecylsuccinic anhydride.
Industrial Production Methods
Industrial production of dodecylsuccinic anhydride often involves the use of continuous reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Dodecylsuccinic anhydride undergoes several types of chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Ring-Opening Reactions: The anhydride ring can be opened by nucleophiles such as water or alcohols.
Common Reagents and Conditions
Esterification: Typically involves alcohols and an acid catalyst.
Amidation: Involves amines and may require a base to neutralize the by-product acid.
Ring-Opening: Can be achieved using water or alcohols under mild conditions.
Major Products Formed
Esterification: Forms esters.
Amidation: Forms amides.
Ring-Opening: Forms carboxylic acids or their derivatives.
類似化合物との比較
Similar Compounds
Succinic anhydride: A simpler anhydride with a shorter chain length.
Maleic anhydride: Another anhydride used in similar applications but with different reactivity due to its structure.
Octenylsuccinic anhydride: Similar to dodecylsuccinic anhydride but with an octenyl chain instead of a dodecyl chain.
Uniqueness
Dodecylsuccinic anhydride is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its ability to modify hydrophobic substrates. This makes it particularly useful in applications requiring enhanced hydrophobicity, such as in the synthesis of hydrogels for drug delivery and the coating of medical devices .
特性
IUPAC Name |
3-dodecyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXOCZAXKLLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862987 | |
| Record name | 3-Dodecyldihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | Dodecylsuccinic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2561-85-5 | |
| Record name | Dodecylsuccinic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2561-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecylsuccinic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, 3-dodecyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Dodecyldihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dodecyldihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLSUCCINIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MH46PZB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dodecylsuccinic anhydride interact with its targets, and what are the downstream effects?
A1: Dodecylsuccinic anhydride primarily interacts with its targets through acylation reactions. It reacts with nucleophilic groups like primary amines, often found in proteins, polymers, and other biomolecules. [, , ] This modification can alter the target's properties, including:
- Hydrophobicity/hydrophilicity: The long alkyl chain of DSA increases the hydrophobicity of the modified molecule. [, , ]
- Charge: Modification with DSA can neutralize the charge of amine-containing groups, impacting the molecule's overall charge. [, ]
- Solubility: Depending on the target and the degree of modification, DSA can increase or decrease solubility in different solvents. [, , ]
Q2: What is known about the structural characterization of dodecylsuccinic anhydride?
A2: Dodecylsuccinic anhydride is a cyclic anhydride with a twelve-carbon alkyl chain. While specific spectroscopic data is not provided in the cited papers, its structural characterization can be inferred from its chemical structure and reported applications:
Q3: What materials is dodecylsuccinic anhydride compatible with, and how stable is it under various conditions?
A3: Dodecylsuccinic anhydride demonstrates compatibility with a range of materials, including:
- Polymers: DSA is used to modify epoxy resins, poly(l-lysine), and dextran. [, , ]
- Inorganic materials: It modifies montmorillonite clay, enhancing its compatibility with organic polymers. [, ]
- Biomolecules: DSA modifies antibodies without affecting their antigen-binding activity. []
Q4: Can dodecylsuccinic anhydride be used to improve drug delivery and targeting?
A4: Yes, research suggests that DSA holds potential in enhancing drug delivery and targeting. For instance, DSA modification of dextran, a biocompatible polysaccharide, led to the creation of nanomicelles for gadolinium delivery. [] These nanomicelles exhibited improved tumor imaging capabilities and relatively rapid clearance compared to existing contrast agents.
Q5: Are there any known toxicological concerns or safety issues associated with dodecylsuccinic anhydride?
A5: While the provided research papers don't offer specific toxicological data on DSA, it's crucial to handle any chemical with caution. As an anhydride, DSA can irritate the skin, eyes, and respiratory tract. Appropriate personal protective equipment should always be used when handling this compound.
Q6: What are the future directions and potential applications of dodecylsuccinic anhydride in research?
A6: Dodecylsuccinic anhydride's diverse properties open doors to numerous research avenues. Some promising areas include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


